Butirosin A is an aminoglycoside antibiotic produced by Bacillus circulans, notable for its unique structure and biological activity. It is primarily used in the treatment of bacterial infections and is recognized for its effectiveness against certain Gram-negative bacteria. Butirosin A contains a distinctive 2-deoxystreptamine core, which is substituted at the C-1 position with a 4-amino-2-hydroxybutyric acid moiety, contributing to its pharmacological properties.
The primary source of butirosin A is the bacterium Bacillus circulans, particularly strains such as NRRL B3312 and SANK 72073. These strains have been extensively studied for their biosynthetic capabilities, leading to the identification of the genetic clusters responsible for butirosin production.
Butirosin A belongs to the class of aminoglycoside antibiotics, which are characterized by their amino sugar components and their ability to inhibit bacterial protein synthesis. This class includes other well-known antibiotics such as gentamicin and neomycin.
The biosynthesis of butirosin A involves a complex series of enzymatic reactions orchestrated by a specific gene cluster within Bacillus circulans. Key enzymes include:
The biosynthetic pathway includes several steps, starting from simple precursors such as L-glutamate and leading to the assembly of the butirosin structure through various enzymatic modifications. Gene disruption studies have shown that specific genes within the butirosin biosynthetic cluster are essential for antibiotic production, indicating their roles in both biosynthesis and export mechanisms.
Butirosin A has a complex molecular structure characterized by its unique substitutions on the deoxystreptamine core. The molecular formula is C₁₄H₁₉N₃O₅, with a molecular weight of approximately 301.31 g/mol.
The chemical reactions involved in the biosynthesis of butirosin A include:
These reactions are facilitated by enzyme-substrate interactions that ensure specificity and efficiency in producing butirosin A. The use of co-factors like pyridoxal phosphate is also critical in some enzymatic steps.
Butirosin A exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, disrupting the translation process and leading to faulty protein production.
Studies have shown that butirosin A's binding affinity is comparable to other aminoglycosides, making it effective against a range of bacterial pathogens. Its mechanism involves interference with codon-anticodon interactions during mRNA translation.
Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to assess purity and concentration during synthesis and formulation processes.
Butirosin A has significant applications in microbiology and pharmacology. Its primary uses include:
Butirosin A's unique structural features make it a subject of interest for further research into novel antibiotic development, especially in light of rising antibiotic resistance globally.
Butirosin A is a clinically significant aminoglycoside antibiotic distinguished by its (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the 2-deoxystreptamine (DOS) core. This structural feature enhances its resistance to bacterial aminoglycoside-modifying enzymes. Its biosynthesis in Bacillus circulans involves a genetically coordinated pathway, with key enzymatic steps elucidated through molecular and biochemical studies [1] [5] [6].
The butirosin biosynthetic gene cluster spans ~29 kb in Bacillus circulans strains (e.g., SANK 72073) and comprises >20 open reading frames (ORFs). Initial studies identified a core cluster through gene-walking from btrC (encoding 2-deoxy-scyllo-inosose synthase). Disruption mutants revealed that btrB, btrC, btrD, and btrM are essential for antibiotic production [6]. Extended sequencing uncovered additional ORFs (btrQ, btrR1, btrR2, btrT, btrU, btrV, btrW, btrX, and orf1), with the region between btrR1 and btrP-V confirmed as indispensable for biosynthesis [5].
Key genetic features include:
Table 1: Core Genes in the Butirosin A Biosynthetic Cluster
Gene | Protein Function | Role in Biosynthesis |
---|---|---|
btrC | 2-Deoxy-scyllo-inosose synthase | Catalyzes DOS core cyclization |
btrS | L-Glutamine:2-deoxy-scyllo-inosose aminotransferase | Transaminates 2DOI to DOIA |
btrN | Radical SAM dehydrogenase | Oxidizes DOIA to amino-DOI |
btrM | Glycosyltransferase | Attaches first glucose moiety to DOS |
btrL | Phosphoribosyltransferase | Adds phosphoribosyl group to form ribostamycin |
btrJ | ATP-dependent ligase | Activates γ-aminobutyrate for AHBA synthesis |
btrK | Pyridoxal phosphate-dependent decarboxylase | Decarboxylates γ-glutamyl-ACP intermediate |
The DOS aminocyclitol core originates from D-glucose-6-phosphate (G6P), orchestrated by three conserved enzymes:
Subsequent steps involve:
Table 2: Enzymatic Pathway to the DOS Core
Substrate | Enzyme | Product | Cofactor/Mechanism |
---|---|---|---|
D-Glucose-6-phosphate | BtrC | 2-Deoxy-scyllo-inosose (2DOI) | NAD⁺-dependent cyclization |
2DOI + L-Glutamine | BtrS | 2-Deoxy-scyllo-inosamine (DOIA) | PLP-dependent transamination |
DOIA | BtrN | 3-Amino-2,3-dideoxy-scyllo-inosose | Radical SAM dehydrogenation |
Amino-DOI | BtrB | 2-Deoxystreptamine (DOS) | Pyridoxal phosphate |
The conversion of DOIA to amino-DOI is catalyzed by BtrN, a radical SAM dehydrogenase central to DOS maturation. BtrN belongs to a rare enzyme class that uses a [4Fe–4S]⁺ cluster and SAM to abstract hydrogen atoms from substrates [3].
Mechanistic insights:
Key evidence:
This mechanism mirrors that of AtsB (in formylglycine formation), establishing BtrN as a paradigm for "radical SAM dehydrogenases" in natural product biosynthesis [3].
BtrN exhibits exceptional substrate specificity for DOIA, distinguishing it from structurally similar cyclitols and sugars. Experimental analyses demonstrate:
The enzyme’s precision ensures fidelity in DOS biosynthesis, preventing off-target oxidation that could derail butirosin production. Future structural studies of BtrN may elucidate the molecular determinants of its selectivity [3].
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